2-(morpholin-4-yl)ethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate
CAS No.: 2034521-65-6
Cat. No.: VC11793175
Molecular Formula: C17H23N5O3
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034521-65-6 |
|---|---|
| Molecular Formula | C17H23N5O3 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 2-morpholin-4-ylethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C17H23N5O3/c1-21-13-15(12-20-21)16-10-14(2-3-18-16)11-19-17(23)25-9-6-22-4-7-24-8-5-22/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,23) |
| Standard InChI Key | LWBSVUYQELOFFH-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)OCCN3CCOCC3 |
| Canonical SMILES | CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)OCCN3CCOCC3 |
Introduction
2-(morpholin-4-yl)ethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate is a complex organic compound featuring a morpholine moiety, a carbamate functional group, and both pyrazole and pyridine rings. This unique combination of structural components suggests potential biological activity, making it an interesting candidate for medicinal chemistry research.
Structural Components and Chemical Reactivity
-
Morpholine Moiety: Morpholine is a six-membered ring containing one nitrogen atom, known for its presence in various pharmaceutical compounds .
-
Carbamate Group: Carbamates are known for their biological activity and can undergo hydrolysis in the presence of strong acids or bases, forming amines and carbonic acid derivatives.
-
Pyrazole and Pyridine Rings: These heterocyclic rings enhance the compound's potential interactions with biological targets due to their electron-rich nature.
Potential Applications
Given its structural complexity and potential biological activity, this compound could be explored in pharmaceutical research, particularly in the development of therapeutic agents targeting diseases like cancer or infections. Its unique structure makes it a candidate for drug design as a lead compound for further modifications.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(1-methyl-1H-pyrazol-4-yl)morpholine | Contains morpholine and pyrazole | Lacks the pyridine component |
| Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate | Contains pyrazole and ester | Different functional group (ester) |
| 6-(1-methylpyrazol-4-yl)-2-{3-[5-(2-morpholin-4-yloxy)-pyrimidin-2-yl]-benzyl}-2H-pyridazin | More complex structure with additional rings | Incorporates pyrimidine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume